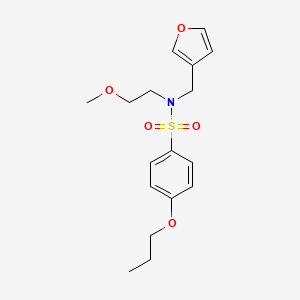

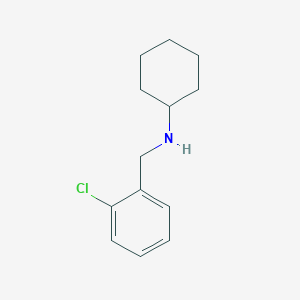

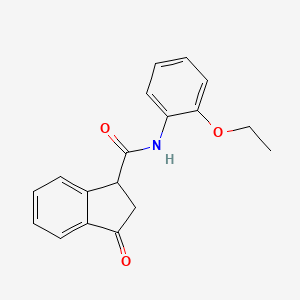

N-(2-chlorobenzyl)cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

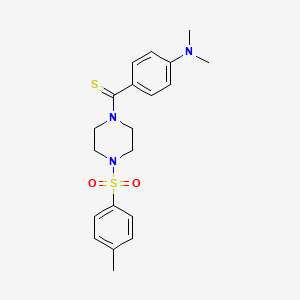

N-(2-chlorobenzyl)cyclohexanamine is a compound that is structurally related to various cyclohexylamine derivatives. These derivatives have been the subject of research due to their interesting chemical properties and potential applications in organic synthesis. Although the specific compound this compound is not directly mentioned in the provided papers, the related structures and their analyses can give insights into its characteristics.

Synthesis Analysis

Cyclohexylamine derivatives can be synthesized through multicomponent reactions involving aldehydes, active methylene compounds, and nitroalkanes. For instance, cyclohexylamine itself has been used as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes under ambient temperature and solvent-free conditions . This suggests that similar conditions could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can be complex and is often determined using X-ray diffraction studies. For example, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined to have a chair conformation for the cyclohexane ring and a planar condensed ring system . This information is valuable as it provides a basis for predicting the conformational preferences of this compound.

Chemical Reactions Analysis

Cyclohexylamine derivatives can participate in various chemical reactions. The presence of functional groups such as chlorobenzyl and amine can influence the reactivity of the compound. For instance, the synthesis of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) involves the reaction of a chlorobenzaldehyde with a 1,3-cyclohexanedione . This indicates that this compound could also undergo reactions with other carbonyl compounds to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, intramolecular hydrogen bonding was observed in the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine . Such hydrogen bonding could affect the boiling point, solubility, and stability of this compound. Additionally, the electrochemical properties of these compounds, as seen in the study of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, suggest that this compound may also exhibit interesting electrochemical behavior .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Biological Matrices

One study focused on the analytical profiles of three psychoactive arylcyclohexylamines, which are advertised as "research chemicals." These compounds were characterized using a variety of techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography with ultraviolet detection. The study developed a method for the qualitative and quantitative analysis of these substances in biological fluids, demonstrating the robustness and precision of the techniques used for forensic and toxicological investigations (De Paoli et al., 2013).

Workplace Exposure and Health Hazards

Another study by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area re-evaluated the maximum concentration at the workplace (MAK value) for cyclohexylamine. Through inhalation studies with volunteers, the study aimed to assess the health hazards posed by cyclohexylamine, contributing to safer workplace environments (Hartwig, 2017).

Isolation and Stereoisomerism

Research into the isolation of the (1R,2R)-enantiomer from a racemic cis/trans mixture of 2-Methyl-1-cyclohexanamine highlighted the complexity of obtaining pure stereoisomers of simple compounds. This study described a crystallization method that enables the isolation of a single trans enantiomer, showcasing techniques valuable for pharmaceutical synthesis and chemical research (Furegati & Nocito, 2017).

Chemical Reactivity and Derivative Synthesis

Research on the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines provided insights into chemical synthesis processes. The study explored how treatment with sodium methylate led to the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines and their hydrolysis to 1,1-dimethoxy-2-alkanones. Such studies inform the development of synthetic pathways for new chemicals (Kimpe & Schamp, 2010).

Platinum Complex-DNA Interactions

The study of cis-trans-cis-Ammine(cyclohexylamine)diacetatodichloroplatinum(IV) and its interaction with DNA dodecamers provides valuable information on the mechanisms of platinum anti-cancer drugs. This research contributes to understanding how such drugs bind to DNA and induce conformational changes, with implications for cancer treatment (Silverman et al., 2002).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTAAEZJLLIHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)